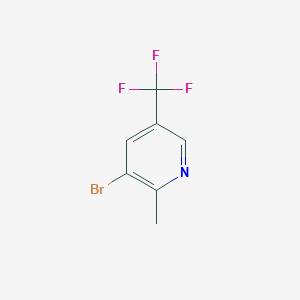
3-Bromo-2-methyl-5-(trifluoromethyl)pyridine
Descripción general
Descripción
“3-Bromo-2-methyl-5-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H2BrF4N . It is a solid substance .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “this compound”, has been a subject of research in the agrochemical and pharmaceutical industries . One method of preparation involves iodide displacement with in situ generated (trifluoromethyl)copper .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring .Physical and Chemical Properties Analysis
“this compound” is a solid substance . More specific physical and chemical properties are not provided in the sources.Aplicaciones Científicas De Investigación
Spectroscopic and Density Functional Theory Studies
3-Bromo-2-methyl-5-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density functional theory (DFT) was employed to study its geometric structure, vibrational frequencies, and chemical shifts. This compound's non-linear optical (NLO) properties were determined, and its interactions with pBR322 plasmid DNA were monitored. It also showed antimicrobial activities tested by the minimal inhibitory concentration method (H. Vural & M. Kara, 2017).
Synthesis and Molecular Structures
The compound has been used in the synthesis of various pyridine-based derivatives. For example, the synthesis of 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines has been reported, demonstrating the versatility of pyridine derivatives in chemical synthesis (Frank Riedmiller, A. Jockisch, & H. Schmidbaur, 1999).
Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates
This compound serves as a building block for the preparation of trifluoromethyl-substituted aminopyrroles, using the 2H-azirine ring expansion strategy. This highlights its role in facilitating complex organic syntheses (A. Khlebnikov, Liya D. Funt, O. Tomashenko, & M. Novikov, 2018).
Pyridine Derivatives Synthesis and Biological Activities
This compound has been used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives have been studied for their potential as chiral dopants for liquid crystals and evaluated for various biological activities, including anti-thrombolytic and biofilm inhibition activities (Gulraiz Ahmad et al., 2017).
Synthesis of Pyrazolo[1,5‐a]Pyridines
The compound has been used in the synthesis of pyrazolopyridines, highlighting its utility in the creation of complex heterocyclic structures. This application demonstrates the compound's role in expanding the diversity of organic synthesis (Stephen N. Greszler & K. Stevens, 2009).
Preparation of Isomeric Halopyridinecarboxylic Acids
The compound has been used in the preparation of various carboxylic acids, demonstrating its versatility in regioselective functionalization, which is significant in organic synthesis (F. Cottet & M. Schlosser, 2004).
Safety and Hazards
Direcciones Futuras
The future directions for “3-Bromo-2-methyl-5-(trifluoromethyl)pyridine” and other TFMP derivatives are promising. They are expected to find many novel applications due to their unique properties . Currently, they are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Mecanismo De Acción
Target of Action
It’s known that this compound is used as a laboratory chemical and in the synthesis of other substances .
Mode of Action
It’s known that the presence of the trifluoromethyl group and pyridine structure can influence its reactivity and interactions with other molecules .
Biochemical Pathways
It’s known that this compound can be used as a building block in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It’s known that this compound is soluble in methanol , which could potentially influence its bioavailability.
Result of Action
Compounds with similar structures have been noted for their superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
It’s known that this compound should be stored in a dark place, sealed in dry conditions, and at room temperature . It’s also noted that dust formation should be avoided and use should be in a well-ventilated area or outdoors .
Propiedades
IUPAC Name |
3-bromo-2-methyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-6(8)2-5(3-12-4)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHZGEPNTQEZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



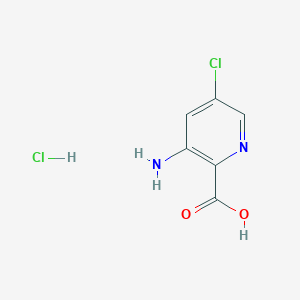
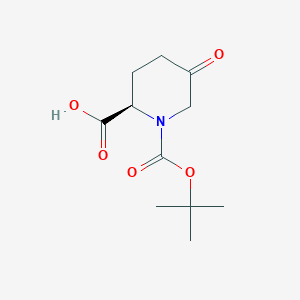

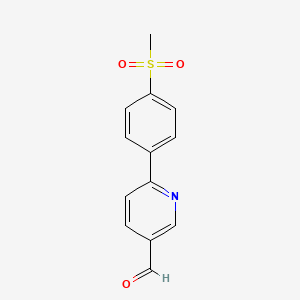
![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)



![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)
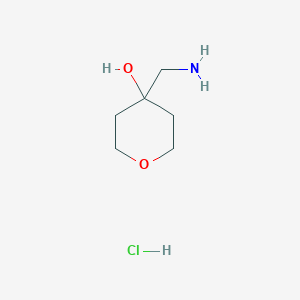

![N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B1374913.png)

